8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.1 . This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and material science . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the bromination of 6-methyl-3-nitroimidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrogen gas and palladium for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Biological Research: The compound is used in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives.
Material Science: Due to its structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in bacterial cell wall synthesis and function . The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage cellular components .
Comparison with Similar Compounds
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromo-8-iodoimidazo[1,2-a]pyridine: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2-Bromo-6-methoxyimidazo[1,2-a]pyridine:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Another halogenated derivative with distinct reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSOUVZEUPLNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674765 | |
Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-59-2 | |
Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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